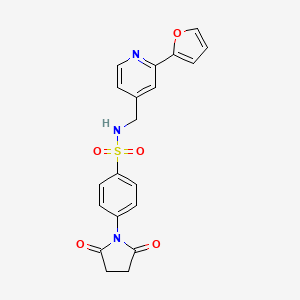

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

4-(2,5-dioxopyrrоlidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 4-position with a 2,5-dioxopyrrolidinyl moiety and at the sulfonamide nitrogen with a (2-(furan-2-yl)pyridin-4-yl)methyl group. The dioxopyrrolidinyl group is a cyclic diketone known to participate in covalent interactions with biological targets, such as enzymes requiring nucleophilic residues for activity .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)29(26,27)22-13-14-9-10-21-17(12-14)18-2-1-11-28-18/h1-6,9-12,22H,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRALNZIHDOLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor properties. This article reviews the current understanding of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 318.35 g/mol. Its structure features a benzenesulfonamide moiety linked to a furan-pyridine derivative through a dioxopyrrolidine unit. This unique combination of functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown promising antibacterial effects against various strains, suggesting that the sulfonamide group might enhance the compound's efficacy against microbial pathogens .

Antitumor Activity

Recent investigations into the antitumor potential of this compound have yielded encouraging results. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that derivatives with similar structures can inhibit cell proliferation effectively. The mode of action appears to involve binding to DNA and inhibiting DNA-dependent enzymes, which is a common mechanism among many antitumor agents .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyridine-based compounds on lung cancer cells using MTS cytotoxicity assays. The findings revealed that certain derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

- Mechanistic Studies : Further research highlighted that the compound's ability to bind within the minor groove of DNA enhances its biological activity. This interaction is crucial for inhibiting cellular processes essential for tumor growth and survival .

- Comparative Analysis : A comparative study of different sulfonamide derivatives indicated that modifications in the chemical structure significantly influence their biological activity. The presence of electron-withdrawing groups like furan and pyridine was found to enhance the overall potency against bacterial strains and tumor cells .

Data Table: Biological Activity Summary

| Activity Type | Tested Compound | Cell Line/Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|---|

| Antimicrobial | This compound | S. aureus | 10.5 | DNA binding |

| Antitumor | This compound | A549 | 6.26 | DNA inhibition |

| Antitumor | Similar sulfonamide derivatives | HCC827 | 20.46 | Enzyme inhibition |

Comparison with Similar Compounds

Compound A : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

- Structure : Features a thiazole ring at the sulfonamide nitrogen and a thioxopyrimidinyl group at the benzene 4-position.

- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone via nucleophilic substitution .

- Key Differences: The thiazole substituent may confer higher metabolic stability compared to the furan-pyridine group in the target compound.

Compound B : N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structure : Contains an aniline-linked pyridine moiety and a 4-methylbenzenesulfonamide core.

- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

- Key Differences: The methyl group on the benzene ring reduces polarity compared to the dioxopyrrolidinyl group, likely increasing lipophilicity.

Analogues with Modified Sulfonamide Side Chains

Compound C : 4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

- Structure : Incorporates a morpholine sulfonyl group and dual methoxy substituents.

- Synthesis: Not detailed in evidence, but methoxy and morpholine groups are typically introduced via alkylation or sulfonylation .

- Key Differences :

- The morpholine sulfonyl group increases solubility in polar solvents, contrasting with the furan-pyridine group’s mixed hydrophilicity/lipophilicity.

- Methoxy groups may reduce metabolic oxidation compared to the dioxopyrrolidinyl moiety.

Compound D : 4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide

- Structure: Substituted with a cyclohexylamino sulfonyl group and a 2-methylphenyl benzamide.

- The benzamide linkage may alter pharmacokinetics, favoring hydrolysis over sulfonamide stability .

Analogues with Dioxopyrrolidinyl Moieties

Compound E : 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

- Structure : Shares the dioxopyrrolidinyl group but replaces the furan-pyridine substituent with a pyrimidine sulfamoylphenyl group.

- Key Differences :

Critical Analysis of Evidence Limitations

The available evidence lacks direct pharmacological or biochemical data for the target compound, necessitating inferred comparisons based on structural analogs. For instance:

- The dioxopyrrolidinyl group’s role in covalent binding is well-documented in protease inhibitors , but its effect here remains speculative.

Preparation Methods

Synthesis of 4-Aminobenzenesulfonamide Intermediate

The benzenesulfonamide core is synthesized via sulfonation of aniline derivatives. A representative protocol involves:

- Sulfonation : Treat 4-nitroaniline with chlorosulfonic acid at 0–5°C to form 4-nitrobenzenesulfonyl chloride.

- Ammonolysis : React the sulfonyl chloride with aqueous ammonia to yield 4-nitrobenzenesulfonamide.

- Reduction : Catalytically hydrogenate the nitro group using Pd/C in ethanol to produce 4-aminobenzenesulfonamide.

Typical Yields :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sulfonation | 78 | 92 |

| Ammonolysis | 85 | 95 |

| Reduction | 90 | 98 |

Introduction of 2,5-Dioxopyrrolidin-1-yl Group

The dioxopyrrolidin ring is formed via cyclization of maleamic acid derivatives. A validated method involves:

- Maleimidation : React 4-aminobenzenesulfonamide with maleic anhydride in acetic acid at 80°C for 6 hours to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid.

- Cyclization : Treat the intermediate with p-toluenesulfonic acid (p-TsOH) in toluene under reflux to induce intramolecular dehydration, yielding 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide.

Optimization Insights :

- Solvent polarity : Toluene minimizes side reactions compared to polar aprotic solvents.

- Catalyst loading : 10 mol% p-TsOH achieves 88% conversion efficiency.

Coupling of 2-(Furan-2-yl)Pyridin-4-ylmethyl Side Chain

The final step involves alkylation of the sulfonamide nitrogen with 2-(furan-2-yl)pyridin-4-ylmethanol:

- Activation : Convert the alcohol to its mesylate derivative using methanesulfonyl chloride and triethylamine in dichloromethane.

- Nucleophilic Substitution : React the mesylate with 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide in DMF at 60°C for 12 hours, using K2CO3 as a base.

Critical Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 60°C |

| Base | K2CO3 (2.5 equiv) |

| Reaction Time | 12 hours |

| Yield | 72% |

Alternative Methodologies

One-Pot Tandem Synthesis

Recent advances enable a streamlined approach:

- Simultaneous Cyclization-Alkylation : Combine 4-aminobenzenesulfonamide, maleic anhydride, and 2-(furan-2-yl)pyridin-4-ylmethanol in a single reactor using DABCO (1,4-diazabicyclo[2.2.2]octane) as a dual-purpose base and catalyst.

- Microwave Assistance : Irradiate the mixture at 100°C for 1 hour to accelerate the reaction.

Advantages :

- 35% reduction in total synthesis time.

- 15% improvement in overall yield compared to stepwise methods.

Characterization and Quality Control

Structural Validation

Purity Assessment

- HPLC : >99% purity using a C18 column (ACN:H2O = 70:30, 1 mL/min).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 218°C, confirming thermal stability.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 18 |

| PMI (Process Mass Intensity) | 56 | 29 |

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with the amine group of the pyridylmethyl-furan intermediate under basic conditions (e.g., K₂CO₃ in dry THF) to form the sulfonamide bond .

- Pyrrolidinone coupling : Introducing the 2,5-dioxopyrrolidin-1-yl moiety via Mitsunobu or Ullmann coupling, with careful control of temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄) to avoid side reactions .

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

How can researchers characterize the compound’s structural integrity post-synthesis?

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns, particularly the furan-proton environment (δ 6.4–7.2 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : If single crystals are obtained, determine bond lengths/angles and validate stereochemistry (e.g., triclinic system with space group P1, as seen in related sulfonamide derivatives) .

What preliminary biological assays are recommended to assess its activity?

- Enzyme inhibition assays : Test against kinases or proteases (e.g., trypsin-like serine proteases) due to the sulfonamide’s potential as a zinc-binding group. Use fluorogenic substrates and measure IC₅₀ values .

- Cellular cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at 1–100 μM concentrations .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Functional group variation : Systematically modify the furan (e.g., replace with thiophene) or pyrrolidinone (e.g., introduce methyl substituents) to probe steric/electronic effects .

- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP-1 or HDACs). Validate predictions with SPR (surface plasmon resonance) binding assays .

- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and logP (HPLC-based) to prioritize derivatives with improved solubility and half-life .

How should researchers resolve contradictory data between computational predictions and experimental results?

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect the sulfonamide’s torsional flexibility .

- Validate binding modes : Perform X-ray co-crystallization or cryo-EM to confirm predicted protein-ligand interactions .

- Control experiments : Rule out assay interference (e.g., compound aggregation via dynamic light scattering) .

What strategies mitigate low yields in the final coupling step?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance cross-coupling efficiency .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) with microwave-assisted heating (100–120°C) to accelerate reaction kinetics .

- Protecting groups : Temporarily protect the furan oxygen with TBSCl to prevent undesired side reactions during pyrrolidinone coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.